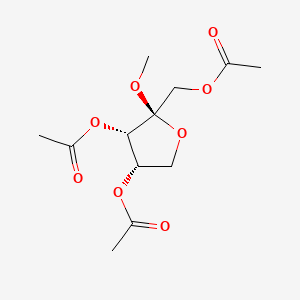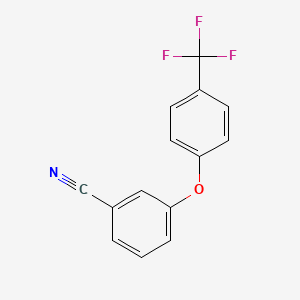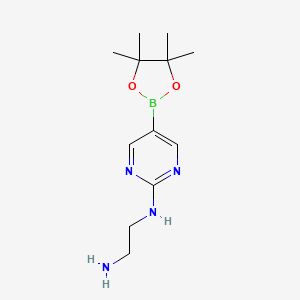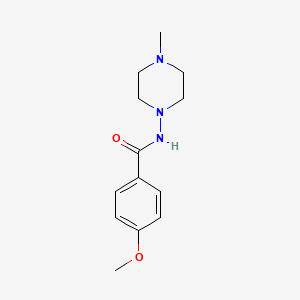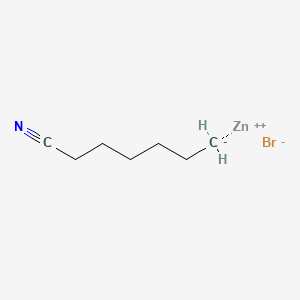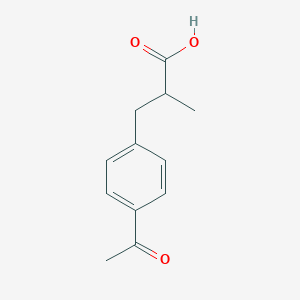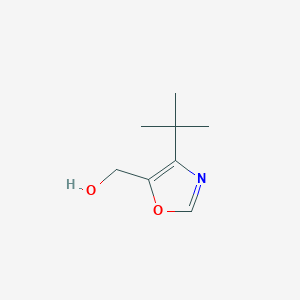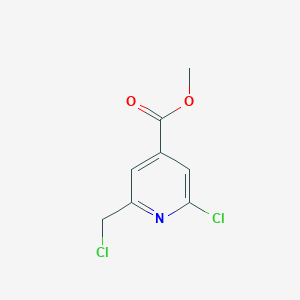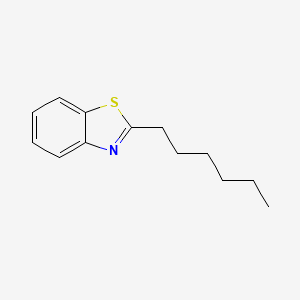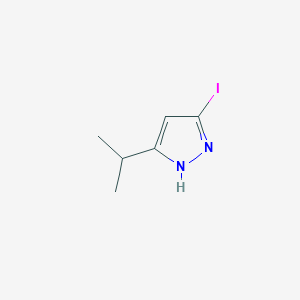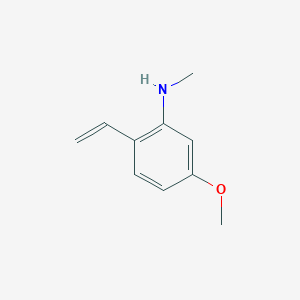
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of cyclohexadiene, featuring a carbonyl chloride functional group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be synthesized from 2,5-cyclohexadiene-1-carboxylic acid, 1-methyl-. The synthesis involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane as the solvent. The reaction is typically carried out under heating conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is utilized in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and chemical biology to modify molecules and study their interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be compared with other similar compounds, such as:
2,5-Cyclohexadiene-1-carbonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-2,5-cyclohexadiene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical behavior.
4-Methyl-2,5-cyclohexadiene-1-carbonyl chloride: The position of the methyl group affects the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85215-58-3 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
1-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
IFURTPINWQYMPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CCC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




